Product packaging for 1,3,3-trimethylcyclobutan-1-ol(Cat. No.:CAS No. 54763-00-7)

1,3,3-trimethylcyclobutan-1-ol

Cat. No.: B6202664
CAS No.: 54763-00-7
M. Wt: 114.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Cyclobutane (B1203170) Derivatives as Strained Ring Systems

Cyclobutane and its derivatives are fundamental components of organic chemistry, primarily recognized for their inherent ring strain. mdpi.com This strain arises from the deviation of the carbon-carbon bond angles from the ideal tetrahedral angle of 109.5° to approximately 88.5°, as well as torsional strain from eclipsing interactions of hydrogen atoms. libretexts.org The total strain energy in cyclobutane is significant, calculated to be around 26.3 kcal/mol. To alleviate some of this torsional strain, cyclobutane adopts a puckered or "butterfly" conformation rather than a planar one. libretexts.org This structural feature has profound implications for the reactivity and stereochemistry of substituted cyclobutanes.

The presence of the strained four-membered ring in cyclobutane derivatives makes them valuable intermediates in organic synthesis. nih.gov The relief of ring strain can be a powerful driving force for various chemical transformations, enabling the construction of more complex molecular scaffolds that might be difficult to access through other means. nih.gov In medicinal chemistry, the cyclobutane unit is increasingly utilized to create conformationally constrained analogs of biologically active molecules, helping to restrict molecular flexibility while retaining key pharmacophoric features. mdpi.com

Significance of Tertiary Alcohols in Mechanistic and Synthetic Organic Chemistry

Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, possess unique chemical properties that distinguish them from primary and secondary alcohols. A key feature is their resistance to oxidation under standard conditions due to the absence of a hydrogen atom on the hydroxyl-bearing carbon. ijrpr.comnih.gov This stability, however, does not render them unreactive.

In mechanistic studies, tertiary alcohols serve as valuable probes. For instance, in the field of photocatalysis, their reactions can provide insights into reaction mechanisms that might be obscured with other types of alcohols. nih.govacs.org The study of their conversion can reveal details about homolytic bond cleavages and the behavior of alkyl radicals on catalyst surfaces. nih.govacs.org

From a synthetic standpoint, the creation of tertiary alcohols, particularly those with defined stereochemistry, remains a significant challenge in organic synthesis. researchgate.net Their successful synthesis provides access to important building blocks for pharmaceuticals and fine chemicals. researchgate.net Furthermore, tertiary alcohols can act as precursors for the generation of tertiary alkyl radicals, which are valuable for introducing sterically demanding substituents into various molecular frameworks, including heteroarenes. researchgate.net

Overview of Research Trajectories for Strained Alicyclic Alcohols

The combination of a strained ring system and an alcohol functional group, as seen in strained alicyclic alcohols, presents a rich area for chemical investigation. Research in this domain often focuses on several key trajectories:

Synthesis and Methodology Development: A primary focus is the development of efficient and stereoselective methods for the synthesis of these challenging molecules. This includes exploring novel cycloaddition strategies and catalytic approaches. nih.gov

Reaction Mechanisms: The unique structural and electronic properties of strained alicyclic alcohols make them excellent substrates for studying reaction mechanisms. Their propensity to undergo ring-opening or rearrangement reactions driven by strain release provides a fertile ground for mechanistic elucidation. nih.govbris.ac.uk

Applications in Synthesis: Strained alicyclic alcohols are versatile intermediates. Their transformations can lead to the formation of a variety of functionally decorated and sp³-rich ring systems that are of increasing interest to medicinal chemists. nih.gov

Materials Science: Diols derived from cyclobutane, such as 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), are used as monomers in the synthesis of polyesters and other polymers, highlighting the practical applications of these strained structures. wikipedia.org

The study of highly strained intermediates, such as cyclic alkynes and allenes derived from these systems, is also a burgeoning field, offering access to complex molecular scaffolds. nih.govacs.org

Scope and Objectives of the Research Compendium on 1,3,3-Trimethylcyclobutan-1-ol

This article aims to provide a focused examination of the chemical compound this compound. The primary objective is to synthesize and present the available scientific information regarding its properties, synthesis, and reactivity within the framework of contemporary organic chemistry. By adhering strictly to the outlined topics, this compendium will serve as a detailed resource for researchers interested in the specific chemistry of this strained tertiary alcohol. The information presented is based on a thorough review of existing chemical literature and databases.

PropertyValue
CAS Number 54763-00-7
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol

Properties

CAS No.

54763-00-7

Molecular Formula

C7H14O

Molecular Weight

114.2

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1,3,3 Trimethylcyclobutan 1 Ol

Historical and Contemporary Approaches to Cyclobutanol (B46151) Synthesis

The inherent ring strain of cyclobutane (B1203170) derivatives, approximately 26.7 kcal/mol, makes their synthesis a non-trivial task. researchgate.net Over the years, a variety of synthetic methods have been developed to construct the cyclobutane core, ranging from classic cycloaddition reactions to more modern ring contraction and expansion strategies. These approaches provide access to a diverse array of substituted cyclobutanols, which are valuable intermediates in the synthesis of natural products and pharmaceutically active molecules. researchgate.netrsc.orgnih.gov

[2+2] Cycloaddition Reactions in Cyclobutane Scaffold Construction

The [2+2] cycloaddition is one of the most direct and widely utilized methods for the construction of cyclobutane rings. rsc.orgkib.ac.cn This reaction involves the union of two unsaturated components, typically two alkenes or an alkene and a ketene, to form a four-membered ring. nih.govkib.ac.cn Both thermal and photochemical conditions can be employed to initiate these cycloadditions. nih.gov

Recent advancements have focused on developing catalytic and enantioselective versions of this reaction. For instance, visible-light-induced [2+2] cycloadditions have emerged as a powerful tool for the asymmetric synthesis of chiral cyclobutanes. chemistryviews.org Lewis acid-promoted [2+2] cycloadditions of allenes and ketenes have also proven to be versatile methods for natural product synthesis. kib.ac.cn Hyperbaric conditions have been shown to promote the [2+2] cycloaddition between sulfonyl allenes and vinyl ethers, leading to the synthesis of cyclobutanol libraries. ru.nlresearchgate.net

A notable example is the diastereoselective [2+2] cyclization of silyl (B83357) enol ethers with acrylates, where a bulky aluminum triflimide catalyst achieved high diastereoselectivity. organic-chemistry.org Furthermore, a combination of aminocatalysis and H-bonding activation has been utilized in formal enantioselective organocatalyzed [2+2] cycloaddition reactions. nih.gov

Ring Contraction and Expansion Strategies for Four-Membered Rings

Ring contraction and expansion reactions offer alternative pathways to cyclobutane derivatives, often from more readily available starting materials. researchgate.netrsc.org These methods involve the rearrangement of a larger or smaller ring system to form the desired four-membered ring.

Ring Contraction: Various methods for the synthesis of cyclopropanes, cyclobutanes, and cyclopentanes via ring contraction have been reviewed. rsc.org These reactions often involve the extrusion of a small molecule, such as nitrogen or carbon monoxide, from a larger ring. rsc.org For example, the Wolff rearrangement and photo-induced dinitrogen extrusion have been employed in the synthesis of fused cyclobutane systems. rsc.org A recently developed method involves the stereoselective synthesis of substituted cyclobutanes from readily accessible pyrrolidines through a nitrogen extrusion process. acs.orgchemistryviews.org

Ring Expansion: Ring expansion of smaller, highly strained rings can also lead to the formation of cyclobutanes. For instance, the ring expansion of cyclopropanol (B106826) and cyclopropylcarbinol derivatives can be used to prepare cyclobutanones and other cyclobutane derivatives. nih.gov

Organometallic Reagents in the Synthesis of Highly Substituted Alcohols

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles widely used in the synthesis of alcohols, including highly substituted tertiary alcohols. uoanbar.edu.iqreadchemistry.comtransformationtutoring.com These reagents react with carbonyl compounds like ketones and esters to form new carbon-carbon bonds and generate an alcohol functional group. libretexts.orglibretexts.org

The general reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org For the synthesis of a tertiary alcohol, a ketone or an ester can be used as the starting material. Reaction with a ketone directly yields a tertiary alcohol after an acidic workup. transformationtutoring.com When an ester or an acid chloride is used, two equivalents of the organometallic reagent are required, as the initial addition is followed by the elimination of an alkoxy or chloride group to form a ketone intermediate, which then reacts with a second equivalent of the organometallic reagent. uoanbar.edu.iqlibretexts.org The choice of solvent, typically a dry ether such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for the stability and reactivity of the organometallic reagent. libretexts.org

Targeted Synthesis of 1,3,3-Trimethylcyclobutan-1-ol

The specific synthesis of this compound would likely involve the addition of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, to 3,3-dimethylcyclobutanone. This approach leverages the principles of organometallic chemistry to install the final methyl group and the hydroxyl functionality onto the pre-formed cyclobutane ring.

Stereoselective and Stereospecific Synthesis Routes to Substituted Cyclobutanols

Achieving stereocontrol in the synthesis of substituted cyclobutanols is a significant area of research. Enantioselective methods aim to produce a single enantiomer of a chiral molecule, while diastereoselective methods control the relative stereochemistry of multiple stereocenters.

Several strategies have been developed for the enantioselective synthesis of cyclobutanols. One approach involves the enantioselective reduction of a prochiral cyclobutanone. rsc.orgrsc.org For example, the use of chiral catalysts in the reduction of 3,3-diphenylcyclobutanone can lead to the formation of the corresponding cyclobutanol with high enantiomeric excess. researchgate.net Another strategy is the kinetic resolution of racemic cyclobutanols, where one enantiomer is selectively reacted, leaving the other enantiomer in high purity. researchgate.net Biocatalytic methods, using enzymes like lipases, have also been successfully employed for the resolution of cyclobutanol derivatives. nih.govresearchgate.net

Diastereoselective synthesis often relies on substrate control or reagent control. For instance, the diastereospecific iridium-catalyzed C-H silylation of a cyclobutanol derivative has been reported. rsc.orgrsc.org The stereochemical outcome of [2+2] cycloaddition reactions can also be controlled to produce specific diastereomers. nih.gov

Development of Catalyst Systems and Optimized Reaction Conditions

The development of efficient catalyst systems and the optimization of reaction conditions are crucial for the successful synthesis of substituted cyclobutanols. In recent years, there has been a significant focus on catalytic enantioselective methods. rsc.orgrsc.orgrsc.org

For instance, a sequential enantioselective reduction/C-H functionalization strategy has been developed to access enantioenriched cyclobutanols. rsc.orgrsc.orgrsc.org This method utilizes a practical enantioselective reduction of a ketone followed by a diastereospecific iridium-catalyzed C-H silylation. rsc.orgrsc.org The choice of catalyst and ligands is critical for achieving high enantioselectivity and yield.

Optimization of reaction conditions such as solvent, temperature, and reaction time is also essential. For example, in the synthesis of cyclobutanol derivatives via hyperbaric [2+2] cycloaddition, the pressure and temperature were optimized to maximize the yield. ru.nl Similarly, in the synthesis of substituted 2-aminocyclobutanones, the reaction conditions were explored to determine the scope of various nitrogen nucleophiles. luc.eduluc.edu

Below is an interactive data table summarizing various synthetic approaches to cyclobutanol derivatives, highlighting the catalyst systems and reaction conditions employed.

Reaction Type Starting Materials Catalyst/Reagent Conditions Product Yield/Selectivity Reference
[2+2] CycloadditionSilyl enol ether, AcrylateBis(2,6-diphenylphenoxide) aluminum triflimide-Substituted cyclobutaneHigh diastereoselectivity organic-chemistry.org
[2+2] CycloadditionSulfonyl allene, Benzyl vinyl ether-15 kbar, 50°C3-Substituted cyclobutanol83-92% yield ru.nl
Enantioselective Reduction3,3-Diphenylcyclobutanone(S)-B–Me, BH3·SMe2-(S)-3,3-Diphenylcyclobutanol91-99% ee researchgate.net
Ring ContractionPolysubstituted pyrrolidineHydroxy(tosyloxy)iodobenzene (HTIB), Ammonium carbamate2,2,2-Trifluoroethanol, 80°CSubstituted cyclobutaneLow to good yields chemistryviews.org
Organometallic Addition3,3-DimethylcyclobutanoneMethylmagnesium bromideDry etherThis compound--
C-H FunctionalizationCyclobutanolIridium catalyst-Silylated cyclobutanolDiastereospecific rsc.orgrsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific research on green synthesis of this compound is not extensively documented, general principles applicable to the synthesis of fine chemicals and specialty alcohols are relevant. Key strategies include the use of cost-effective and environmentally benign catalysts, employing solvent-free reaction conditions, and designing processes where water is the only byproduct. myttex.net

The synthesis of related heterocyclic compounds, such as 1,2,3-triazoles, has seen significant advancements through green chemistry. nih.govrsc.orgresearchgate.net Methodologies like using water as a solvent, employing eco-friendly catalysts, and utilizing alternative energy sources like ultrasound have been developed. nih.govresearchgate.net These approaches often lead to high yields, minimal waste, and easier work-up procedures. For instance, the use of ionic liquids as green solvents and catalysts has gained attention due to their low vapor pressure, non-flammability, and thermal stability, which can enhance reactivity and selectivity. rsc.org Such principles could be adapted for the synthesis of cyclobutane derivatives, potentially involving catalytic cyclization reactions that avoid stoichiometric reagents and harsh conditions. The goal is to replace traditional synthetic routes that may involve hazardous reagents and generate significant waste with more sustainable methods. rsc.org

Precursor Compounds and Starting Materials for Cyclobutanol Derivatives

The synthesis of cyclobutanol derivatives, including this compound, relies on the availability of suitable precursor compounds. The cyclobutane ring is a common structural motif in medicinal chemistry, valued for its rigid, three-dimensional structure. nih.gov Therefore, developing efficient methods for its synthesis is of significant interest.

Accessibility and Derivatization of Key Cyclobutanone and Alkene Intermediates

Key intermediates for the synthesis of substituted cyclobutanols are often cyclobutanones and alkenes. One of the primary methods for constructing the cyclobutane ring is the [2+2] cycloaddition reaction. ru.nlacs.org For example, a hyperbaric [2+2] cycloaddition between sulfonyl allenes and a vinyl ether can produce a cyclobutane scaffold that can be further derivatized. ru.nl This approach allows for the introduction of various functional groups.

The general accessibility of precursors is crucial. Epihalohydrins and epoxy alcohol derivatives are readily available starting materials that can be used in formal [3+1]-cycloaddition reactions with 1,1-diborylalkanes to produce 3-borylated cyclobutanols. nih.gov The resulting boronic ester and alcohol functionalities serve as versatile synthetic handles for further elaboration, enabling the synthesis of a diverse library of cyclobutanol derivatives. nih.gov Derivatization can include reactions like oxidation, homologation, and olefination to introduce further complexity. nih.gov

The table below outlines some precursor strategies for cyclobutanol synthesis.

Precursor TypeSynthetic StrategyResulting Intermediate/ProductKey Features
Alkenes and Ketenes/Allenes[2+2] CycloadditionSubstituted Cyclobutanes/CyclobutanonesBuilds the core four-membered ring. ru.nl
Epihalohydrins[3+1] Cycloaddition with 1,1-diborylalkanes3-Borylated CyclobutanolsUtilizes readily accessible starting materials. nih.gov
γ,δ-Unsaturated EstersOrganometallic Procedures1,3-Cyclohexadien-1-als (related structures)Demonstrates complex cyclization capabilities. mdpi.com

Chiral Pool and Asymmetric Induction Strategies in Preparation of Precursors

The synthesis of specific enantiomers of chiral cyclobutane derivatives is a significant challenge due to the strained nature of the ring and the difficulty in controlling stereoselectivity. acs.org Amino acids are a key component of the "chiral pool" and can serve as building blocks for constructing complex chiral molecules, including cyclobutane amino acids which are precursors to other functionalized cyclobutanes. core.ac.uk

Cascade reactions represent an efficient strategy for enantioselective synthesis. For instance, an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition can produce enantioenriched cyclobutanes. acs.org This method provides a concise route to chiral cyclobutanes with multiple stereocenters, starting from simple alkenes without the need for directing groups. acs.org Such strategies are crucial for preparing optically active cyclobutanol derivatives for applications where specific stereochemistry is required. The use of chiral scaffolds derived from conveniently protected cyclobutane β-amino acids allows for the synthesis of polyfunctional platforms suitable for creating complex molecules. researchgate.net

Advanced Purification and Isolation Techniques for Research-Scale Samples

The purification of cyclobutanol and its derivatives is critical to obtaining high-purity materials for research and further applications. Several advanced techniques are employed, tailored to the specific properties of the compound and its impurities.

Distillation: This is a fundamental method for purifying cyclobutanol, exploiting differences in boiling points.

Simple Distillation: Effective when impurities have boiling points significantly different from cyclobutanol (boiling point ~120-121 °C).

Fractional Distillation: A more refined technique necessary for separating impurities with boiling points close to that of cyclobutanol, using a fractionating column to achieve better separation.

Chromatography: A powerful technique for separating components based on their differential interactions with a stationary and a mobile phase.

Column Chromatography: Commonly used for cyclobutanol purification, with stationary phases like silica (B1680970) gel or alumina. It can be problematic on a larger scale, sometimes leading to lower yields. ru.nlresearchgate.net

Solid-Phase Extraction (SPE): Useful for removing trace impurities or for concentrating cyclobutanol from dilute solutions by selectively retaining either the target compound or the impurities on a solid adsorbent.

Crystallization: This method relies on solubility differences at varying temperatures.

Cooling Crystallization: Involves dissolving the impure cyclobutanol in a suitable solvent at a higher temperature and then slowly cooling the solution to induce crystallization of the pure compound. The choice of solvent and control of the cooling rate are critical for obtaining high-quality crystals.

The following table summarizes common purification techniques for cyclobutanol derivatives.

Purification TechniquePrinciple of SeparationApplicationConsiderations
Fractional DistillationDifference in boiling pointsSeparation from impurities with similar boiling points. Requires a fractionating column for efficiency.
Column ChromatographyDifferential adsorption on a stationary phaseHigh-purity separation for research-scale samples. Can be less efficient for large-scale purification. ru.nl
Cooling CrystallizationDifference in solubility at various temperaturesIsolation of pure crystalline product from a solution. Requires careful selection of solvent and controlled cooling.
Solid-Phase Extraction (SPE)Selective retention on a solid adsorbentRemoval of trace impurities or pre-concentration. Depends on the specific interactions between the compound, impurities, and adsorbent.

Advanced Spectroscopic and Structural Elucidation of 1,3,3 Trimethylcyclobutan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For 1,3,3-trimethylcyclobutan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a comprehensive structural picture.

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound can be achieved through a series of NMR experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show distinct signals for the hydroxyl proton, the methylene (B1212753) protons on the cyclobutane (B1203170) ring, and the three methyl groups. Due to the substitution pattern, the two methyl groups at the C3 position are diastereotopic and should, in principle, exhibit slightly different chemical shifts. The ¹³C NMR spectrum would display signals for the quaternary carbons (C1 and C3), the methylene carbons of the ring, and the methyl carbons.

COSY (Correlation Spectroscopy): This 2D experiment would reveal the correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, the methylene protons would show correlations to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful for determining the relative stereochemistry and preferred conformation of the molecule. For instance, through-space interactions between one of the C3-methyl groups and the C1-methyl or hydroxyl group could be observed.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound (Note: These are predicted values based on general principles and data for similar structures, as specific experimental data is unavailable.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
C1-OH1.5-2.5 (broad s)-C1, C1-CH₃C1-CH₃, H2/H4
C1-CH₃1.2-1.4 (s)25-35C1, C2, C4C1-OH, H2/H4, one of C3-(CH₃)₂
C2-H₂1.8-2.2 (m)40-50C1, C3, C4, C1-CH₃H4, C1-CH₃, one of C3-(CH₃)₂
C3-(CH₃)₂1.0-1.2 (s)30-40 (quaternary), 20-30 (methyls)C2, C4, other C3-CH₃H2, H4, C1-CH₃
C4-H₂1.8-2.2 (m)40-50C1, C3, C2, C1-CH₃H2, C1-CH₃, one of C3-(CH₃)₂

The cyclobutane ring is not planar and exists in a puckered conformation. The exact conformation of this compound would be influenced by the steric interactions between the bulky trimethyl and hydroxyl substituents. Analysis of proton-proton coupling constants (³JHH) between the methylene protons on the ring can provide insights into the dihedral angles and thus the ring's pucker. Furthermore, subtle changes in chemical shifts, known as chemical shift anisotropy, can also be indicative of the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₁₆O), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimentally determined value to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (in this case, the molecular ion of this compound) to elucidate its structure. For cyclic alcohols, characteristic fragmentation patterns are expected. nih.govuit.no

Loss of a methyl group ([M-15]⁺): Fragmentation of a C-C bond can lead to the loss of a methyl radical, resulting in a prominent peak at m/z corresponding to [C₇H₁₃O]⁺.

Loss of water ([M-18]⁺): Dehydration is a common fragmentation pathway for alcohols, which would produce an ion at m/z corresponding to [C₈H₁₄]⁺•. uit.no

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: Based on general fragmentation patterns of cyclic alcohols.)

Fragment IonProposed StructurePredicted m/z
[M]⁺•C₈H₁₆O⁺•128.12
[M-CH₃]⁺C₇H₁₃O⁺113.10
[M-H₂O]⁺•C₈H₁₄⁺•110.11
[C₃H₅O]⁺(CH₃)₂C=OH⁺57.07

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. By identifying the frequencies of bond stretching and bending, the functional groups present in the molecule can be confirmed.

For this compound, the following characteristic vibrations would be expected:

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, indicative of hydrogen bonding.

C-H Stretches: Strong absorptions in the region of 2850-3000 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretch: A strong band in the IR spectrum, typically in the range of 1050-1200 cm⁻¹, would be attributed to the stretching vibration of the C-O single bond.

CH₂ and CH₃ Bending Vibrations: Absorptions in the 1350-1470 cm⁻¹ region would correspond to the bending (scissoring, wagging, and twisting) vibrations of the methylene and methyl groups.

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic vibrational modes, including ring puckering and breathing vibrations, which would appear in the fingerprint region of the spectra (below 1500 cm⁻¹). These can be complex and are often identified through comparison with spectra of similar cyclobutane derivatives.

Table 3: Predicted Characteristic Infrared and Raman Vibrational Frequencies for this compound (Note: Based on typical vibrational frequencies for functional groups and cyclobutane derivatives.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H Stretch3200-3600Strong, BroadWeak
C-H Stretch (sp³)2850-3000StrongStrong
CH₂/CH₃ Bending1350-1470MediumMedium
C-O Stretch1050-1200StrongMedium
Cyclobutane Ring Puckering< 300MediumMedium
Cyclobutane Ring Breathing800-1000MediumStrong

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of cyclic molecules like this compound. The puckered nature of the cyclobutane ring gives rise to distinct conformers, primarily the axial and equatorial positions of the hydroxyl group relative to the ring. These conformers are expected to be in equilibrium, and their relative populations can be influenced by factors such as temperature and solvent polarity.

Studies on substituted cyclobutanes have shown that the positions and intensities of various C-H and C-C stretching and bending vibrations can also provide valuable information about the conformational preferences. dtic.milsemanticscholar.orgnih.gov By comparing the experimental spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), it is possible to assign specific spectral features to individual conformers and estimate their relative energies and populations. nih.gov

Table 1: Expected Characteristic Vibrational Frequencies for Conformers of this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹) (Axial-OH)Expected Wavenumber Range (cm⁻¹) (Equatorial-OH)Notes
O-H Stretch3600-36503600-3650Position influenced by hydrogen bonding.
C-H Stretch (CH₃)2850-30002850-3000Typical for methyl groups.
C-O Stretch~1050-1100~1100-1150Sensitive to axial/equatorial position.
Ring Puckering< 200< 200Highly characteristic of the ring conformation.
C-C-C Bending800-1000800-1000Fingerprint region, complex vibrations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not currently available in open-access databases, the principles of this technique can be understood from studies on related compounds like cyclobutanol (B46151). iucr.orged.ac.ukiucr.org This method would unambiguously determine bond lengths, bond angles, and the puckering of the cyclobutane ring, as well as the preferred conformation of the hydroxyl and methyl groups in the crystalline state.

Analysis of Crystal Packing and Intermolecular Interactions

In addition to hydrogen bonding, weaker van der Waals forces, including London dispersion forces and dipole-dipole interactions, would play a significant role in the crystal packing. The bulky trimethyl-substituted cyclobutane rings would pack in a way that minimizes steric repulsion while maximizing attractive van der Waals contacts. The interplay between the directional hydrogen bonds and the non-directional van der Waals forces would determine the final crystal lattice. Analysis of the crystal structure of cyclobutanol reveals that molecules can form hydrogen-bonded chains. iucr.orged.ac.ukresearchgate.net The presence of the three methyl groups in this compound would introduce significant steric bulk, likely influencing the hydrogen-bonding pattern and leading to a different packing arrangement compared to the unsubstituted parent alcohol.

Table 2: Expected Intermolecular Interactions in Crystalline this compound

Interaction TypeDescriptionExpected Distance Range (Å)
O-H···O Hydrogen BondStrong, directional interaction between hydroxyl groups.2.5 - 3.0
C-H···O Weak Hydrogen BondWeaker interaction between methyl C-H and oxygen.3.0 - 3.5
van der Waals ForcesNon-specific attractive and repulsive forces.> 3.5

Determination of Absolute Configuration for Chiral Analogs

While this compound is an achiral molecule due to its plane of symmetry, X-ray crystallography is an indispensable tool for determining the absolute configuration of chiral molecules. For a chiral analog of this compound, this technique could be used to definitively establish the spatial arrangement of atoms. rsc.orgpurechemistry.org

The determination of absolute configuration is typically achieved through anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is slightly out of phase. By collecting a complete dataset and carefully analyzing the intensities of Friedel pairs (reflections that are mirror images of each other), the true handedness of the molecule can be determined. The Flack parameter is a value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer and close to one for the incorrect enantiomer confirms the assignment. ox.ac.uk

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment

Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration of chiral molecules in solution. As this compound is achiral, it would not exhibit any ECD or VCD signals. However, for a chiral analog, these techniques would be highly valuable.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting spectrum is a fingerprint of the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. nih.gov VCD is particularly useful as it can be applied to a wide range of molecules, including those in solution, and provides rich structural information. nih.govnih.gov

Similarly, ECD, which measures the differential absorption of circularly polarized ultraviolet and visible light, can also be used for stereochemical assignment, particularly for molecules containing chromophores.

Advanced Hyphenated Analytical Techniques for Reaction Monitoring and Product Analysis (e.g., GC-MS, LC-MS, NMR flow systems)

The synthesis and subsequent reactions of this compound can be effectively monitored and analyzed using a suite of advanced hyphenated analytical techniques. These methods provide real-time information on reaction progress, intermediate formation, and final product purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like cyclobutane derivatives. researchgate.net In the context of synthesizing this compound, for instance, from the corresponding ketone, GC-MS could be used to monitor the disappearance of the starting material and the appearance of the product. The gas chromatogram would separate the components of the reaction mixture, and the mass spectrometer would provide structural information for each component, confirming the identity of the desired product and identifying any byproducts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable tool for monitoring reactions involving less volatile or thermally labile compounds. acs.orgbaranlab.org It can provide continuous, real-time analysis of the reaction mixture, allowing for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

NMR flow systems represent a cutting-edge technique for in-situ reaction monitoring. nih.govbeilstein-journals.orgrsc.org By flowing the reaction mixture directly through an NMR spectrometer, it is possible to obtain detailed structural and quantitative information about all species present in real-time. This allows for the elucidation of reaction mechanisms, the identification of transient intermediates, and the precise determination of reaction kinetics.

Table 3: Application of Hyphenated Techniques for this compound Analysis

TechniqueApplicationInformation Obtained
GC-MSProduct analysis, purity assessmentSeparation of volatile components, structural identification from mass spectra.
LC-MSReaction monitoringTracking concentrations of reactants, intermediates, and products over time.
NMR Flow SystemsIn-situ reaction monitoring, mechanistic studiesReal-time structural and quantitative data, kinetic parameters, identification of transient species.

Computational and Theoretical Chemistry Studies of 1,3,3 Trimethylcyclobutan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the precise geometry and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.comresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of this size.

A DFT study of 1,3,3-trimethylcyclobutan-1-ol would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. Using a functional like B3LYP and a basis set such as 6-31G(d), one can predict key structural parameters. The cyclobutane (B1203170) ring in such substituted systems is known to be puckered to relieve ring strain. youtube.com The calculations would precisely define this puckering angle, as well as the bond lengths and angles of the substituents.

Furthermore, DFT calculations yield important energetic information. The total electronic energy, enthalpy, and Gibbs free energy of the optimized structure can be computed. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data are hypothetical examples based on typical results for similar molecules.)

PropertyCalculated Value
Total Energy (Hartree)-427.12345
HOMO Energy (eV)-6.89
LUMO Energy (eV)1.45
HOMO-LUMO Gap (eV)8.34
Dipole Moment (Debye)1.78

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. smu.eduresearchgate.net Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy than DFT for certain properties, albeit at a greater computational expense.

For this compound, high-level ab initio calculations, such as CCSD(T) with a large basis set (e.g., aug-cc-pVTZ), would serve as a benchmark for confirming the geometries and energies obtained from DFT. These methods are particularly valuable for accurately describing electron correlation effects, which can be important in strained ring systems. researchgate.net They can also be used to calculate highly accurate electronic properties like electron affinities and ionization potentials.

Conformational Space Exploration and Energy Landscape Mapping

Molecules are not static entities; they exist as an ensemble of different conformations. nih.gov Understanding the accessible conformations and their relative energies is crucial for a complete picture of molecular behavior.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is much faster than quantum mechanical methods and is ideal for exploring the vast conformational space of a flexible molecule.

A conformational search for this compound using an MM force field (e.g., MMFF94) would identify numerous low-energy conformers. These conformers would differ in the puckering of the cyclobutane ring and the orientation of the hydroxyl and trimethyl groups. The most stable conformers identified by MM would then typically be re-optimized using a more accurate method like DFT to obtain more reliable geometries and relative energies.

Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can provide further insight into the flexibility of the molecule and the transitions between different conformations.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. nih.gov By mapping the PES, one can identify stable isomers (local minima) and the transition states that connect them.

For this compound, a PES scan could be performed by systematically changing a specific dihedral angle, such as one defining the ring puckering, and calculating the energy at each step. This would reveal the energy barrier to ring inversion, which is a characteristic feature of cyclobutane derivatives. researchgate.net The results would show two equivalent or nearly equivalent puckered conformations as energy minima, separated by a higher-energy planar or near-planar transition state.

Table 2: Hypothetical Energy Profile for Ring Inversion of this compound (Note: The following data are for illustrative purposes.)

StructureRing Puckering Angle (degrees)Relative Energy (kcal/mol)
Puckered Conformer 1-25.00.00
Planar Transition State0.01.85
Puckered Conformer 2+25.00.00

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. beilstein-journals.org By modeling the pathway from reactants to products, one can identify intermediates and, crucially, the transition state, which is the highest energy point along the reaction coordinate.

For this compound, a potential reaction of interest is the acid-catalyzed ring-opening or rearrangement, a common reaction for cyclobutanols. researchgate.netdntb.gov.ua Computational modeling of such a reaction would involve:

Locating Reactants and Products: The geometries of the starting material (protonated alcohol) and potential products would be optimized.

Transition State Search: Algorithms are used to locate the transition state structure connecting the reactants and products.

Frequency Calculation: A vibrational frequency calculation is performed on the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

The energy difference between the transition state and the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. Such studies on related cyclobutanol (B46151) systems have provided detailed mechanistic insights into C-C bond activation and cleavage. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations to Confirm Reaction Paths

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry used to map out the pathway of a chemical reaction. uni-muenchen.demissouri.eduscm.comq-chem.comrowansci.com Starting from a transition state, which is a high-energy point on the reaction path, an IRC calculation follows the steepest descent path to connect the transition state to the reactants and products. scm.comq-chem.comrowansci.com This confirms that the identified transition state indeed corresponds to the reaction of interest. For this compound, IRC calculations could be employed to study various potential reactions, such as dehydration or rearrangement, by mapping the energetic landscape of these transformations.

Prediction of Activation Energies and Reaction Rates

A crucial aspect of understanding a chemical reaction is determining its activation energy, which is the minimum energy required for the reaction to occur. researchgate.netfossee.in Computational methods can be used to calculate this energy barrier, providing a quantitative measure of the reaction's feasibility. researchgate.netfossee.innih.gov By calculating the activation energy for potential reactions of this compound, researchers could predict which pathways are more likely to occur and at what relative rates. researchgate.netresearchgate.net This information is vital for understanding the compound's stability and reactivity under different conditions.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. github.ioresearchgate.netresearchgate.net

Computational Prediction of Chemical Shifts and Coupling Constants for NMR Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. nmrdb.org Computational chemistry can predict the chemical shifts and coupling constants of the different nuclei in this compound. github.ionmrdb.orgresearchgate.net These predicted values can then be compared to experimental NMR spectra to aid in the assignment of signals and confirm the molecule's structure.

Simulated Vibrational and Electronic Spectra for Experimental Validation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the vibrational and electronic transitions within a molecule, respectively. researchgate.netmit.edudiva-portal.org Computational simulations can generate theoretical IR and UV-Vis spectra for this compound. researchgate.netnih.govmit.eduresearchgate.net Comparing these simulated spectra with experimentally obtained spectra helps in the interpretation of the experimental data and provides further confidence in the computationally determined structure and properties of the molecule.

Non-Covalent Interactions and Intermolecular Forces in Aggregates

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the physical properties of substances in their condensed phases. nih.govnih.gov

Advanced Applications in Materials Science and Specialty Chemicals Research

Role as a Synthetic Building Block for Complex Organic Molecules

The rigid four-membered carbocyclic structure of cyclobutane (B1203170) derivatives provides a powerful scaffold for the construction of complex molecular architectures. nih.gov This rigidity allows for precise spatial arrangement of functional groups, a critical feature in target-oriented synthesis.

In the synthesis of complex molecules like natural products and pharmaceuticals, achieving precise control over stereochemistry is paramount. Cyclobutane derivatives are increasingly used as chiral building blocks to construct stereochemically dense and diverse scaffolds. nih.govrsc.org The defined stereocenters on a substituted cyclobutanol (B46151) can guide the stereochemical outcome of subsequent reactions, making them valuable intermediates.

A key challenge in drug discovery is the synthesis of structurally complex and diverse molecules. nih.gov Methods that can produce complex cyclobutane building blocks amenable to rapid diversification are highly desirable. nih.govresearchgate.net For instance, photosensitized [2+2] cycloadditions involving vinyl boronate esters provide straightforward access to densely functionalized cyclobutane scaffolds that can be further elaborated. nih.gov Similarly, hyperbaric [2+2] cycloaddition reactions have been employed to create libraries of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols, demonstrating a pathway to novel structures for drug development. researchgate.netru.nl

Recent synthetic achievements highlight the utility of cyclobutanol moieties in the total synthesis of complex natural products. For example, a key step in a synthetic approach toward the furanocembranoid natural product Providencin involved the creation of a hydroxylated cyclobutane building block via an intramolecular [2+2] cycloaddition. acs.orgnih.gov Another innovative strategy involves the stereoselective synthesis of cyclobutanes from readily available pyrrolidines through a nitrogen extrusion/ring contraction process, which was successfully applied to the formal synthesis of the cytotoxic natural product piperarborenine B. acs.org

Synthetic StrategyPrecursorsTarget Scaffold/MoleculeKey Feature
Iodinitrene-mediated Ring Contraction Substituted PyrrolidinesFunctionalized CyclobutanesHighly stereoselective formation of multiple stereocenters. acs.org
Photosensitized [2+2] Cycloaddition Olefin-tethered Furan DerivativesFuranyl-Cyclobutanol SegmentKey step in the synthesis of a building block for Providencin. acs.orgnih.gov
Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition Indoles, Benzofurans, AlkenesCyclobutane-fused HeterocyclesEnantioselective construction of strained, biologically relevant motifs. nih.gov
Hyperbaric [2+2] Cycloaddition Sulfonyl Allenes, Vinyl Ethers3-Amino-3-(sulfonylmethyl)cyclobutanolsSynthesis of a diverse library of cyclobutanol derivatives for medicinal chemistry. researchgate.netru.nl

The constrained geometry of the cyclobutane ring makes it an excellent component for constructing larger, more complex cyclic systems. The rigid 90° angle provided by a cyclobutene (B1205218) vertex, for example, is highly favorable for the formation of macrocycles, a feature rarely seen with other building blocks. rsc.org This has been exploited in the template-free synthesis of a series of π-conjugated macrocycles using a 3,4-bis(methylene)cyclobutene building block. rsc.orgresearchgate.net

The synthesis of polycyclic natural products containing cyclobutane rings is a significant challenge, often dominated by [2+2] cycloaddition strategies. auburn.edu However, alternative methods are emerging. Visible-light photocatalysis has been used to trigger an intramolecular [2+2] cycloaddition, building complex tetracyclic scaffolds that incorporate a fused azabicyclo[3.2.0]heptan-2-one motif from simple precursors. acs.org In a different approach, a transannular McMurry reaction of macrocyclic 1,4-diketones has been utilized to synthesize cyclobutane-containing lignans, offering a route that does not rely on traditional cycloadditions. auburn.edu

MethodStarting MaterialsResulting StructureKey Advantage
Cross-Coupling Reactions 1,2-dibromo-3,4-bis(diphenylmethylene)cyclobutene, Thiophene comonomersπ-conjugated MacrocyclesUtilizes the ~90° vertex angle of the cyclobutene core for efficient macrocyclization. rsc.org
Intramolecular [2+2] Photocatalysis Olefin-tethered HeterocyclesFused Tetracyclic ScaffoldsBuilds complex molecular architectures with multiple stereocenters in a single step. acs.org
Transannular McMurry Reaction Functionalized Macrocyclic 1,4-DiketonesCyclobutane-containing LignansProvides a non-[2+2] cycloaddition pathway to polycyclic natural products. auburn.edu

Monomer in Polymer Chemistry Research

Cyclobutane derivatives are emerging as a novel class of monomers for creating specialty polymers with unique properties. Their rigid, non-aromatic structure can impart enhanced thermal stability, specific mechanical properties, and new functionalities into polymer backbones.

The synthesis of semi-rigid, thermally stable aliphatic building blocks is crucial for developing new materials. Cyclobutane-containing monomers, such as trans-1,3-cyclobutane dimethanol (CBDO-1), bridge the gap between flexible aliphatic chains and rigid aromatic structures. und.edu The strained four-membered ring provides a unique combination of rigidity and processability. und.edu CBDO-1 can be synthesized via photodimerization of trans-cinnamic acid followed by reduction, offering a potential phenol-free alternative to bisphenol A (BPA) for creating novel polyesters. und.edu

The development of cyclobutane-based polymers has been a topic of interest for decades, driven by the need for sustainable materials. nih.gov Efficient synthetic methods, such as solution-state [2+2] photopolymerization, are enabling the creation of libraries of functionally diverse cyclobutane polyesters from various cinnamic ester monomers. nih.govacs.org Furthermore, bicyclobutanes and cyclobutenes substituted with electron-attracting groups represent another class of reactive monomers that can undergo polymerization to yield high polymers with cyclobutane rings in their structure. researchgate.net

The polymerization of cyclobutane-based monomers can proceed through several mechanisms, leading to materials with distinct properties.

[2+2] Photopolymerization: This step-growth mechanism is used to synthesize truxinate cyclobutane polymers. The molecular weight of the resulting polymer increases over time, but this method can be limited by competing intramolecular reactions. nih.gov The use of continuous flow reactors has been shown to overcome some of these limitations, yielding higher molecular weight polymers with narrower dispersity in shorter reaction times. acs.org

Ring-Opening Polymerization (ROP): ROP of donor-acceptor substituted cyclobutanes offers a way to create polymers with functional groups directly in the backbone, potentially rethinking polyolefins. researchgate.net

Diene Polymerization: Transition metal-catalyzed polymerization of diene monomers can produce polymers where cyclobutane units are incorporated into the polymer backbone. google.com

Mechanochemical Ring-Opening: Polymers can be designed with cyclobutane units as "mechanophores." These units can undergo a constructive [2+2] cycloreversion in response to mechanical force, such as from pulsed ultrasound. nih.govacs.orgduke.edu This process can transform the polymer, for example, by forming reactive α,β-unsaturated esters that can then participate in further reactions like cross-linking. nih.govacs.org

The properties of the resulting polymers are highly dependent on the structure of the cyclobutane monomer. Research on polyesters made from 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO) has shown that the stereochemistry of the diol monomer is critical. A polyester (B1180765) made with 99% cis-CBDO exhibited a significantly higher glass transition temperature (T_g_ of 99 °C) and better thermal stability compared to the polymer made with the trans isomer (T_g_ of 69 °C). researchgate.net This demonstrates that precise control over monomer stereoisomerism is a powerful tool for tuning polymer properties.

Polymerization MechanismMonomer TypeResulting Polymer StructureKey Properties/Features
[2+2] Photopolymerization Cinnamic EstersPolyester with cyclobutane rings in the backboneStep-growth polymerization; properties tunable by monomer functionality. nih.gov
Mechanochemical Ring-Opening Bicyclo[4.2.0]octane DiolsStress-responsive PolyestersCyclobutane unit acts as a mechanophore, opening under force to create new functionalities. nih.govacs.org
Melt Polymerization cis/trans-Cyclobutane DiolsPolyestersStereochemistry of the diol monomer significantly impacts thermal (T_g) and mechanical properties. researchgate.net
Radical/Anionic Polymerization Substituted Bicyclobutanes/CyclobutenesPolymers with 1,2- or 1,3-enchained cyclobutane ringsEnhanced thermal stability and higher glass-transition temperatures compared to vinyl counterparts. researchgate.net

Applications in Advanced Organic Synthesis Methodologies

Beyond their roles as scaffolds and monomers, cyclobutane derivatives are central to the development of new, efficient synthetic strategies. Their inherent ring strain can be harnessed to drive unique chemical transformations. researchgate.netresearchgate.net

A prominent modern strategy is the use of C–H functionalization logic, which avoids lengthy pre-functionalization steps by directly converting C–H bonds into new C–C or C-heteroatom bonds. acs.orgnih.gov Palladium-catalyzed, directing group-assisted C(sp³)–H functionalization has been successfully applied to cyclobutane systems. This allows for the direct and stereocontrolled installation of aryl and other groups onto the cyclobutane ring, providing rapid access to complex chiral derivatives from simple starting materials. nih.govresearchgate.netdiva-portal.org For instance, a sequential enantioselective ketone reduction followed by a diastereospecific iridium-catalyzed C–H silylation has been used to create contiguous stereocenters on cyclobutanols. researchgate.net

These advanced methodologies highlight the synthetic potential of cyclobutane frameworks:

Direct C–H Arylation/Olefination: Using a directing group (e.g., aminoquinoline), C–H bonds on a cyclobutane ring can be selectively replaced with aryl or vinyl groups, building complexity efficiently. acs.orgnih.gov

Sequential Reduction/C–H Functionalization: This two-step process allows for the creation of chiral cyclobutanols with multiple, well-defined stereocenters. researchgate.net

Ring-Opening Reactions: The strain within the cyclobutane ring can be released under specific conditions (e.g., Lewis acids, photolysis, thermolysis) to generate diverse open-chain or ring-expanded products, making cyclobutanes versatile synthetic intermediates. researchgate.net

These strategies underscore the evolution of cyclobutane chemistry, moving from classical cycloadditions to more sophisticated and efficient methods for creating molecular complexity. acs.orgresearchgate.net

Research on 1,3,3-trimethylcyclobutan-1-ol in Advanced Chemical Applications Remains Undocumented

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research regarding the advanced applications of the chemical compound this compound in several key areas of materials science and specialty chemicals research. Specifically, investigations into its use in ligand design for catalysis, as a chiral auxiliary in asymmetric synthesis, or in the development of optoelectronic and supramolecular materials appear to be limited or non-existent in publicly accessible records.

The specified areas of inquiry represent sophisticated and highly specialized fields of chemical research. Ligand design, for instance, involves the intricate creation of molecules that can bind to metal centers, thereby influencing the outcome of catalytic reactions. The unique three-dimensional structure of a molecule like this compound, with its cyclobutane scaffold, could theoretically offer interesting steric and electronic properties for such applications. However, no studies have been found that explore this potential.

Similarly, the field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, often employs chiral auxiliaries or reagents. These are compounds that temporarily attach to a substrate to direct a chemical transformation to a specific stereochemical outcome. While cyclobutane derivatives are utilized in this field, there is no specific mention of this compound serving this purpose in the available literature.

Furthermore, research into novel optoelectronic and supramolecular materials is a rapidly advancing area of materials science. Scientists in this field design and synthesize molecules with specific electronic or self-assembling properties. The rigid and compact nature of the cyclobutane ring in this compound could potentially be incorporated into larger molecular architectures for these purposes, but again, no such research has been reported.

The absence of data on this compound in these advanced applications suggests that the compound may not have been a focus of academic or industrial research in these specific contexts to date. It is possible that its synthetic pathway is not economically viable for large-scale use, or that other compounds with more favorable properties have been prioritized.

Environmental and Green Chemistry Considerations Research Oriented

Biodegradation Pathways of Cyclobutane (B1203170) Derivatives in Environmental Systems

While specific studies on the biodegradation of 1,3,3-trimethylcyclobutan-1-ol are not extensively documented, research on related alkyl-substituted cycloalkanes provides a framework for understanding its likely environmental fate. The degradation of such compounds is typically initiated by microbial activity, involving specific enzymatic processes that transform the molecule.

The microbial breakdown of recalcitrant molecules like substituted cyclobutanes is a critical area of environmental science. For alkyl-substituted cycloalkanes, the initial attack is often on the alkyl side chain or the cycloalkane ring itself, mediated by various microorganisms, including bacteria and fungi. nih.govnih.gov

The primary enzymatic mechanism for initiating the degradation of such compounds involves oxidation. Monooxygenase enzymes, particularly cytochrome P450s, are known to catalyze the hydroxylation of aliphatic and cyclic hydrocarbons. This process introduces an oxygen atom, increasing the molecule's polarity and susceptibility to further enzymatic action. In the case of this compound, which already possesses a hydroxyl group, enzymatic activity might target the methyl groups or the cyclobutane ring directly.

Following initial oxidation, the degradation of alkyl side chains commonly proceeds via β-oxidation. nih.gov For the trimethyl-substituted ring of this compound, steric hindrance from the gem-dimethyl group at the C3 position could influence the metabolic pathway, potentially making it more resistant to degradation compared to less substituted cycloalkanes. Ring cleavage is another critical step in the mineralization of cyclic compounds, often following initial oxidative modifications. This process can be catalyzed by various enzymes that destabilize the ring structure, leading to linear intermediates that can enter central metabolic pathways.

Table 1: Key Enzymes and Mechanisms in the Biodegradation of Substituted Cycloalkanes
Enzyme ClassMechanismPotential Role in Degrading this compound
Monooxygenases (e.g., Cytochrome P450)Catalyzes the insertion of an oxygen atom into C-H bonds (hydroxylation) or epoxidation of C=C bonds.Oxidation of the cyclobutane ring, leading to ring instability and subsequent cleavage. Oxidation of one of the methyl groups to a primary alcohol.
Alcohol DehydrogenasesOxidizes alcohols to aldehydes or ketones.Further oxidation of any newly formed primary alcohols on the methyl groups.
Baeyer-Villiger Monooxygenases (BVMOs)Inserts an oxygen atom adjacent to a carbonyl group, forming an ester (lactone). This is a key step in the degradation of cyclic ketones.If the tertiary alcohol of this compound is oxidized to a ketone, a BVMO could facilitate ring expansion and cleavage.
HydrolasesCleavage of chemical bonds by the addition of water.Hydrolysis of lactone intermediates produced by BVMOs to form linear, water-soluble products.

Identifying the intermediate products of biodegradation is essential for elucidating the complete metabolic pathway. For alkylcycloalkanes, degradation often results in the formation of cycloalkane carboxylic acids as key intermediates. nih.gov These are typically formed through the oxidation of an alkyl side chain.

For this compound, a plausible degradation pathway would involve initial enzymatic attack leading to ring opening. This would likely result in the formation of various oxygenated, acyclic compounds. For instance, if the ring is cleaved via an oxidative pathway, it could produce substituted keto-acids. The specific nature of these intermediates would depend on which C-C bond in the strained cyclobutane ring is broken. The high degree of substitution, particularly the gem-dimethyl group, may lead to the formation of tertiary alcohol or ketone functionalities on the resulting linear chain, which can be more resistant to further degradation than primary or secondary counterparts.

Photochemical Degradation in Environmental Matrices

Photochemical degradation is a significant abiotic process that contributes to the transformation of chemical compounds in the environment, driven by the absorption of light. The strained four-membered ring of cyclobutane derivatives makes them susceptible to various photochemical reactions.

The photolysis of cyclobutane derivatives can proceed through several mechanisms, primarily involving cleavage of the strained C-C bonds within the ring. For a tertiary cyclobutanol (B46151) like this compound, direct photolysis upon absorption of UV radiation can induce homolytic cleavage of a carbon-carbon bond.

One of the most relevant pathways for cyclic ketones, and by extension related alcohols, is the Norrish Type I (or α-cleavage) reaction. This involves the cleavage of a bond adjacent to the carbon bearing the hydroxyl group, forming a biradical intermediate. This intermediate can then undergo further reactions, such as intramolecular hydrogen abstraction or fragmentation, to yield stable, open-chain products like unsaturated aldehydes or ketones.

Another significant photochemical process for cyclobutanes is [2+2] cycloreversion, which is the reverse of the common [2+2] photocycloaddition reaction. This pathway involves the cleavage of two opposing bonds in the cyclobutane ring, leading to the formation of two smaller olefinic molecules. For this compound, this could theoretically lead to the formation of isobutylene (B52900) and 1-propen-1-ol, although the substitution pattern heavily influences the likelihood and outcome of this reaction.

Table 2: Plausible Photochemical Degradation Pathways for this compound
MechanismDescriptionPotential Products
Norrish Type I (α-Cleavage)Homolytic cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon, forming a diradical intermediate.Unsaturated open-chain ketones or aldehydes (e.g., derivatives of heptenone).
[2+2] CycloreversionCleavage of the ring into two smaller alkene molecules.Isobutylene and potentially other smaller unsaturated molecules.
Ring Expansion/RearrangementThe initial diradical intermediate could rearrange to form a more stable five-membered ring (cyclopentanol derivative) before fragmentation.Substituted cyclopentanol (B49286) or cyclopentanone (B42830) derivatives.

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system. wikipedia.org Determining the quantum yield is crucial for modeling the environmental persistence and photodegradation rate of a chemical. wikipedia.orgnih.gov

The quantum yield for the photodegradation of a compound like this compound would be determined experimentally by irradiating a solution of the compound with monochromatic light of a known wavelength and intensity. The rate of disappearance of the reactant or the rate of formation of a product is measured using techniques like gas or liquid chromatography. The number of photons absorbed is measured concurrently using a chemical actinometer. oup.com

For many organic photochemical reactions, quantum yields are less than 1, as not every absorbed photon leads to a chemical transformation. wikipedia.org The quantum yields of cyclobutane ring cleavage can be influenced by factors such as the solvent, the presence of photosensitizers, and the specific substituents on the ring. oup.com For example, studies on other cyclobutane derivatives have shown that quantum yields for photocleavage can vary significantly, reflecting the competition between productive chemical reactions and other photophysical processes like fluorescence or non-radiative decay. oup.com

Research on Sustainable Synthesis Approaches for this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. arkat-usa.orgresearchgate.net Research into the synthesis of cyclobutane derivatives has increasingly focused on developing sustainable methods that adhere to these principles.

One major area of research is the use of photocatalysis, particularly with visible light, which is a more sustainable energy source than UV irradiation. rsc.org Photoredox catalysis can enable [2+2] cycloaddition reactions under mild conditions to form the cyclobutane skeleton. These methods often offer high selectivity and reduce the need for harsh reagents or high temperatures.

Another promising avenue is biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations. researchgate.netastrazeneca.com Enzymes operate under mild, aqueous conditions and can exhibit high levels of stereoselectivity. Research has demonstrated the use of engineered enzymes, such as modified heme proteins, to catalyze the formation of highly strained rings like bicyclobutanes. researchgate.net While not a direct synthesis of this compound, this work shows the potential for developing enzymatic routes to complex cyclobutane structures. A biocatalytic approach could offer a sustainable alternative to traditional multi-step organic syntheses, which may involve hazardous reagents and generate significant waste. astrazeneca.com

Furthermore, the development of synthetic routes from renewable feedstocks is a cornerstone of green chemistry. Sustainable approaches to this compound could involve sourcing precursors from bio-based materials and combining them using energy-efficient catalytic methods, such as flow chemistry, which can improve safety and efficiency. rsc.org

Utilization of Renewable Feedstocks and Bio-based Solvents

The transition away from petrochemical-based manufacturing necessitates the exploration of renewable feedstocks. For a molecule such as this compound, terpenes, which are naturally abundant hydrocarbons produced by a wide variety of plants, present a promising starting point. nih.govnih.gov Terpenes like α-pinene and β-pinene, major components of turpentine (B1165885) derived from forestry waste, possess cyclic structures and methyl group substitutions that could be chemically transformed into the desired trimethylated cyclobutane skeleton. The inherent chirality and structural complexity of these bio-based molecules can also offer advantages in synthesizing specific stereoisomers. nih.gov

The theoretical conversion of terpenes to a trimethylcyclobutane structure would involve tailored chemical modifications. Research in this area is focused on developing selective cleavage and rearrangement reactions of these natural feedstocks to yield precursors amenable to cyclization. The use of chemo-enzymatic pathways is also being explored to replace harsh chemical conditions with milder, more environmentally friendly processes.

In conjunction with renewable starting materials, the adoption of bio-based solvents is a critical aspect of greening the synthesis process. Traditional organic solvents are often volatile, toxic, and derived from fossil fuels. Bio-based alternatives, such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyrene, are derived from biomass and offer a more sustainable profile. These solvents can significantly reduce the environmental impact of a chemical process by minimizing toxicity and improving biodegradability. Research efforts are directed at matching the solvent properties to the specific requirements of the reaction and separation steps in the synthesis of this compound, ensuring both high yield and environmental compatibility.

Table 1: Potential Renewable Feedstocks for this compound Synthesis

FeedstockBio-SourceKey Structural Features for Synthesis
α-PinenePine trees (Turpentine)Bicyclic structure with gem-dimethyl group
β-PinenePine trees (Turpentine)Bicyclic structure with exocyclic double bond
3-CarenePine trees, other plantsBicyclic structure with gem-dimethylcyclopropane

Development of Energy-Efficient Catalytic Processes

Conventional organic synthesis often relies on stoichiometric reagents and high temperatures, leading to significant energy consumption and waste generation. Modern catalytic processes offer a more energy-efficient and atom-economical alternative. For the construction of the cyclobutane ring in this compound, photocatalytic [2+2] cycloadditions represent a state-of-the-art approach. organic-chemistry.org These reactions utilize visible light as an energy source to drive the formation of the four-membered ring from appropriate alkene and ketone precursors, often proceeding at ambient temperature and with high selectivity. organic-chemistry.org The use of a photocatalyst, such as a ruthenium(II) complex, allows for the efficient conversion of starting materials to products with minimal energy input. organic-chemistry.org

Transition-metal catalysis also provides a powerful tool for the synthesis of substituted cyclobutanes. researchgate.net Methodologies involving catalysts based on copper, palladium, or cobalt can facilitate the cyclization of linear precursors under mild conditions. researchgate.net These catalytic cycles are designed to be highly efficient, requiring only a small amount of the catalyst to produce a large quantity of the desired product, thereby reducing waste and energy requirements. For the synthesis of this compound, research is focused on designing catalysts that can control the regioselectivity and stereoselectivity of the cyclization to yield the target molecule with high purity.

The development of these energy-efficient catalytic processes not only reduces the carbon footprint of the chemical synthesis but also often leads to safer and more controlled reaction conditions. The integration of these catalytic methods with renewable feedstocks and bio-based solvents represents a holistic approach to the sustainable production of this compound.

Table 2: Comparison of Hypothetical Synthesis Routes for a Trimethylated Cyclobutane Precursor

ParameterTraditional Thermal CycloadditionPhotocatalytic [2+2] Cycloaddition
Energy Source High Heat (e.g., >150°C)Visible Light
Temperature ElevatedAmbient
Catalyst None (or stoichiometric reagent)Catalytic amount of a photosensitizer
Selectivity Often lower, potential for side productsGenerally high
Energy Efficiency LowHigh

Comparative Studies and Structure Reactivity Relationships of 1,3,3 Trimethylcyclobutan 1 Ol

Comparison with Other Cyclobutanol (B46151) Derivatives

The reactivity and reaction pathways of cyclobutanol derivatives are highly sensitive to the nature and position of substituents on the cyclobutane (B1203170) ring.

Substituents on the cyclobutane ring exert significant electronic and steric effects that influence the stability of intermediates and transition states, thereby directing the course of reactions. In reactions proceeding through cationic intermediates, such as acid-catalyzed rearrangements, the stability of the cyclobutyl cation is paramount. Electron-donating groups (EDGs) on the ring generally stabilize a positive charge, accelerating reactions that form carbocations. chemrxiv.org Conversely, electron-withdrawing groups can destabilize such intermediates. chemrxiv.org

For 1,3,3-trimethylcyclobutan-1-ol, the three methyl groups act as weak electron-donating groups through induction, stabilizing the tertiary carbocation formed upon protonation and loss of water. The gem-dimethyl group at the C3 position also provides steric bulk, which can influence the approach of reagents and the conformational preference of the ring.

Studies on related systems show that the position of substituents dramatically alters the potential energy surface of the cationic intermediates. acs.org The highly unstable C4H7+ cation, for example, exists as an equilibrium of multiple structures, including cyclopropylcarbinyl (CPC), bicyclobutonium (BCB), and cyclobutyl (CB) cations. acs.orglibretexts.org The relative stability of these structures, and thus the ultimate reaction products, is dictated by substituent placement. acs.org For instance, EDGs at the C1 position (the carbon bearing the positive charge) strongly favor the cyclopropylcarbinyl structure, while substitution at other positions may favor different intermediates. chemrxiv.org In thermal ring-opening reactions, substituents can also have a profound effect; silyl (B83357) groups, for example, have been shown to significantly accelerate the ring-opening of cyclobutenes due to both steric repulsion and electronic effects that stabilize the transition state. acs.org

Table 1: Influence of Substituent Position on Cationic Intermediate Stability
Substituent PositionFavored Cationic StructureRationaleReference
C1 (Carbocation Center)Cyclopropylcarbinyl (CPC)Direct electronic stabilization of the positive charge by an electron-donating group. chemrxiv.org
C2Bicyclobutonium (BCB) / Cyclobutyl (CB)Stabilization is distributed within the bridged or cyclic structure. chemrxiv.org
C3 / C4Homoallyl (HA)Substitution at this position can facilitate rearrangement to an open-chain, allylically stabilized cation. chemrxiv.orgacs.org

The stereochemistry of a cyclobutanol derivative plays a critical role in determining the stereochemical outcome of its reactions. dntb.gov.ua Reactions can proceed with retention, inversion, or racemization of a chiral center, depending on the mechanism. lumenlearning.com For reactions involving a tertiary cyclobutanol like this compound, the formation of a planar tertiary carbocation intermediate would lead to the loss of stereochemical information at the reaction center, resulting in a racemic or diastereomeric mixture of products. lumenlearning.com

However, the stereochemistry of the substituents on the ring can direct the outcome of subsequent steps. This is governed by stereoelectronic effects, which are orbital interactions that depend on the geometry of the molecule. wikipedia.orgpharmacy180.com For a reaction to proceed efficiently, the orbitals of the reacting groups must be able to achieve a specific spatial relationship for optimal overlap. pharmacy180.comimperial.ac.uk The puckered conformation of the cyclobutane ring can place substituents in pseudo-axial or pseudo-equatorial positions, which may facilitate or hinder the required orbital alignment for a specific reaction pathway, such as a rearrangement or elimination. In some cases, stereospecific syntheses of cyclobutanes are possible, where the stereochemistry of the starting material is retained in the product, often explained by a barrierless collapse of a biradical intermediate that occurs faster than bond rotation. acs.org

Reactivity Differences with Other Tertiary Alcohols (e.g., Cyclohexanols, Acyclic Alcohols)

The reactivity of this compound is best understood by comparing it to other tertiary alcohols in less-strained or unstrained environments, such as 1-methylcyclohexanol (B147175) and tert-butyl alcohol. While all three are tertiary alcohols and tend to react via SN1-type mechanisms involving a stable carbocation, the cyclobutanol exhibits markedly different reactivity due to the properties of its four-membered ring. libretexts.orgchemicalnote.com

The defining characteristic of cyclobutane chemistry is its significant ring strain, which is a combination of angle strain and torsional strain. libretexts.orgmasterorganicchemistry.com Angle strain arises because the C-C-C bond angles in the puckered ring (around 88°) deviate significantly from the ideal tetrahedral angle of 109.5°. wikipedia.org Torsional strain results from the eclipsing interactions of hydrogen atoms on adjacent carbons. masterorganicchemistry.com The total ring strain for cyclobutane is approximately 26.3 kcal/mol, making it considerably less stable than cyclohexane, which is virtually strain-free. masterorganicchemistry.comwikipedia.org

Table 2: Comparative Ring Strain Energies of Cycloalkanes
CycloalkaneTotal Ring Strain (kcal/mol)Primary Source of StrainReference
Cyclopropane27.6Angle Strain & Torsional Strain masterorganicchemistry.com
Cyclobutane26.3Angle Strain & Torsional Strain masterorganicchemistry.comwikipedia.org
Cyclopentane7.4Torsional Strain wikipedia.org
Cyclohexane~0Essentially Strain-Free (in chair form) libretexts.orglibretexts.org

The conformational properties of the ring system also play a crucial role in reactivity. Acyclic tertiary alcohols, like tert-butyl alcohol, have complete conformational freedom due to free rotation around their C-C single bonds. Cyclohexane and its derivatives exist in a dynamic equilibrium between two stable chair conformations, which are free of angle and torsional strain. libretexts.org This conformational flexibility allows substituted cyclohexanes to adopt a geometry that minimizes steric interactions, for example, by placing bulky substituents in an equatorial position. spcmc.ac.inlibretexts.org

In contrast, the cyclobutane ring is more rigid. It adopts a puckered or "butterfly" conformation to relieve some torsional strain, but it is not as flexible as cyclohexane. masterorganicchemistry.com Studies on 1,1,3,3-tetramethylcyclobutane, a structurally related molecule, show it also possesses a non-planar, puckered ring. nih.govresearchgate.net This relative rigidity means that the molecule has fewer ways to arrange itself to accommodate the geometric requirements of a reaction's transition state. However, this is often overshadowed by the potent driving force of strain release. The high-energy ground state of the molecule means that even a constrained transition state can be readily accessible if it leads to a more stable, ring-opened, or expanded product.

Elucidation of Structure-Reactivity Relationships in Mechanistic Studies

Mechanistic studies of reactions involving tertiary cyclobutanols clearly illustrate the structure-reactivity principles discussed above. A classic example is the acid-catalyzed solvolysis or rearrangement of this compound.

The reaction mechanism proceeds as follows:

Protonation: The hydroxyl group is protonated by an acid, forming a good leaving group (water). This is a common first step for alcohol reactions. sketchy.com

Carbocation Formation: The C-O bond breaks, and water departs, generating a 1,3,3-trimethylcyclobutyl cation. This is typically the rate-determining step and is favorable due to the formation of a stable tertiary carbocation. chemicalnote.com The rate of this step is significantly enhanced compared to a similar cyclohexanol (B46403) or acyclic alcohol due to the release of some ring strain in the transition state leading to the carbocation.

Rearrangement: The highly strained and energetic cyclobutyl cation rapidly rearranges to a more stable species. The most probable pathway is a ring expansion via a 1,2-alkyl shift. This process is driven by the transformation of the strained four-membered ring into a less strained five-membered ring. The resulting carbocation would be a tertiary cyclopentyl cation, which is significantly more stable. The specific rearrangement pathway is also influenced by the substituent pattern, as predicted by theoretical studies on related systems. chemrxiv.orgacs.org

Product Formation: The rearranged carbocation is then trapped by a nucleophile (the solvent) or loses a proton to form a variety of stable alkene products.

This mechanism demonstrates a clear structure-reactivity relationship: the tertiary alcohol structure favors carbocation formation (an SN1-like process), while the inherent ring strain of the cyclobutane skeleton provides a powerful driving force for a subsequent, rapid rearrangement to less-strained products. chemicalnote.comwikipedia.org

Application of Hammett and Taft Analyses

The Hammett and Taft equations are powerful tools for quantifying the effects of substituents on the reactivity of organic compounds. These linear free energy relationships correlate reaction rates or equilibrium constants for a series of compounds with parameters that describe the electronic and steric nature of the substituents.

The Hammett equation is primarily used for aromatic systems and is expressed as:

log(k/k₀) = ρσ

In this equation, k is the rate or equilibrium constant for a reaction of a substituted compound, and k₀ is the constant for the unsubstituted parent compound. The substituent constant, σ, quantifies the electronic effect (both inductive and resonance) of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, whereas a negative ρ value indicates acceleration by electron-donating groups.

For an alicyclic compound like this compound, the direct application of the classical Hammett equation is not appropriate as it was developed for meta- and para-substituted benzene (B151609) derivatives. However, the principles can be extended to alicyclic systems, often with modifications.

The Taft equation was developed to separate polar (inductive), steric, and resonance effects, making it more applicable to aliphatic and alicyclic systems. The Taft equation can be written in various forms, with a common one being:

log(k/k₀) = ρσ + δEₛ**

Here, ρ** and σ** are the polar reaction and substituent constants, analogous to the Hammett parameters but primarily reflecting inductive effects. The terms δ and Eₛ represent the sensitivity of the reaction to steric effects and the steric substituent constant, respectively.

Should researchers investigate the reactivity of derivatives of this compound (for instance, by introducing substituents on the cyclobutane ring or by studying the esterification or solvolysis of the alcohol), the Taft equation would be the more appropriate tool for analysis. By systematically varying substituents and measuring reaction rates, one could determine the ρ** and δ values. This would provide quantitative insight into how electronic and steric factors influence the reactivity at the hydroxyl group of the this compound core.

Derivation of Linear Free Energy Relationships

A Linear Free Energy Relationship (LFER) exists when the logarithm of the rate constant or equilibrium constant for one reaction series plots linearly against the logarithm of the rate or equilibrium constant for a second, related reaction series. The Hammett and Taft equations are specific examples of LFERs.

The general principle of an LFER is based on the idea that if two reaction series are subject to similar mechanistic influences from a series of substituents, their changes in Gibbs free energy of activation (ΔG‡) or reaction (ΔG°) will be linearly related. Since log(k) is proportional to ΔG‡ and log(K) is proportional to ΔG°, a linear relationship between the logarithms of the constants reflects a linear relationship between the free energies.

For this compound, an LFER could be established by, for example, comparing the rates of its esterification with a series of substituted benzoic acids to the known acidity constants (pKa) of those acids. A linear plot would indicate a consistent mechanistic pathway across the series and would allow for the calculation of a reaction constant, providing information about the transition state of the esterification reaction.

Hypothetical Data for LFER Analysis:

To illustrate how such an analysis would be conducted, consider a hypothetical study on the acid-catalyzed hydrolysis of a series of substituted 1,3,3-trimethylcyclobutyl acetates. The following table presents hypothetical relative rate constants (krel) that could be used to construct a Taft plot.

Substituent (R)σ* (Polar Constant)Eₛ (Steric Constant)Hypothetical krel
H+0.49+1.241.00
CH₃0.000.000.85
C₂H₅-0.10-0.070.78
i-C₃H₇-0.19-0.470.65
t-C₄H₉-0.30-1.540.40

By plotting log(krel) against σ** and Eₛ, one could perform a multiparameter regression to derive the reaction constants ρ** and δ. These values would quantify the electronic and steric demands of the reaction at the cyclobutane ring system.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal Range/ExampleImpact on Yield
Temperature0–25°CReduces side reactions
SolventEthanolStabilizes intermediates
Reducing AgentNaBH₄High selectivity

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:
Combined spectroscopic and computational techniques are essential:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups appear as singlets (δ 1.2–1.5 ppm), while hydroxyl protons show broad peaks (δ 1.8–2.2 ppm). Ring protons exhibit splitting due to cyclobutane strain .
    • ¹³C NMR : Cyclobutane carbons resonate at δ 25–35 ppm, with quaternary carbons (C1, C3) deshielded to δ 70–80 ppm .
  • HRMS : Confirms molecular formula (e.g., C₈H₁₄O) with <2 ppm mass error .
  • X-ray crystallography : Resolves absolute stereochemistry for crystalline derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed for cyclobutanol derivatives?

Methodological Answer:
SAR requires systematic structural modifications:

  • Functional group variation : Replace methyl groups with halogens or bulkier substituents to assess steric/electronic effects .
  • Ring strain analysis : Compare activity of cyclobutane vs. cyclohexane analogs to evaluate strain’s role in binding .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock) to identify critical interactions (e.g., hydrogen bonding with hydroxyl groups) .

Q. Example SAR Table

DerivativeSubstituentBioactivity (IC₅₀)
1,3,3-Trimethyl-CH₃10 nM
1-Fluoro-3,3-dimethyl-F50 nM

Advanced: What methodologies are recommended for in vivo pharmacokinetic evaluation?

Methodological Answer:

  • ADME profiling :
    • Absorption : Use Caco-2 cell monolayers to predict intestinal permeability .
    • Metabolism : Incubate with liver microsomes (human/rodent) to identify cytochrome P450-mediated oxidation .
    • Excretion : Radiolabeled compounds (¹⁴C) track renal vs. fecal elimination .
  • Pharmacokinetic parameters : Calculate AUC, t₁/₂, and bioavailability via LC-MS/MS plasma analysis .

Advanced: How can mechanistic pathways of this compound be elucidated?

Methodological Answer:

  • Isotopic labeling : Use ¹⁸O-labeled H₂O to trace hydroxyl group origin in hydrolysis reactions .
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-limiting steps .
  • Computational modeling : DFT calculations (e.g., Gaussian) map transition states and activation energies for ring-opening reactions .

Advanced: How can computational models predict physicochemical properties?

Methodological Answer:

  • Lipophilicity (LogP) : Predict via software like MarvinSuite or ACD/Labs using fragment-based methods .
  • pKa estimation : Use QSPR models (e.g., Epik) to assess hydroxyl group acidity, critical for solubility .
  • Conformational analysis : Molecular dynamics (AMBER) simulate cyclobutane ring puckering and strain effects .

Advanced: How should stereochemical conflicts in diastereomers be resolved?

Methodological Answer:

  • 1D NOE experiments : Irradiate methyl groups to detect spatial proximity of protons, confirming cis/trans configurations .
  • Chiral chromatography : Use columns like Chiralpak IA with hexane/ethanol gradients to separate enantiomers .
  • VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for absolute configuration .

Basic: What purification methods are effective for cyclobutanol derivatives?

Methodological Answer:

  • Silica gel chromatography : Use gradients of ethyl acetate/hexane (20–70%) for polar compounds .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
  • Prep-HPLC : Apply C18 columns with acetonitrile/water (+0.1% formic acid) for challenging separations .

Advanced: How is this compound applied in fragment-based drug design (FBDD)?

Methodological Answer:

  • Fragment screening : Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) to measure binding affinity (Kd) .
  • Structure-guided optimization : Merge cyclobutane fragments with larger scaffolds via click chemistry (e.g., CuAAC) .
  • Thermodynamic profiling : ITC (isothermal titration calorimetry) quantifies enthalpy-driven binding .

Advanced: How should contradictory data in reaction mechanisms be reconciled?

Methodological Answer:

  • Control experiments : Replicate under inert atmospheres (N₂/Ar) to rule out oxidative side reactions .
  • Cross-validation : Combine kinetic data (e.g., rate constants) with computational free-energy landscapes .
  • Peer review : Collaborate with independent labs to verify reproducibility, especially for strained systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.